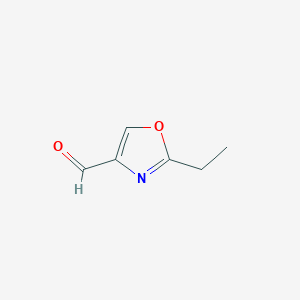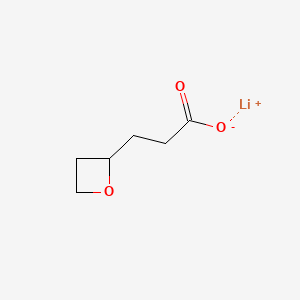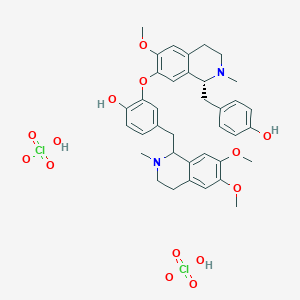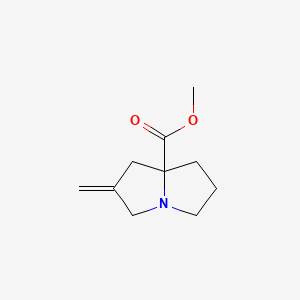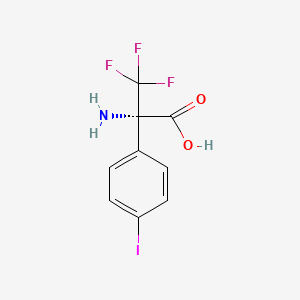![molecular formula C7H13NO B13910355 {6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Azabicyclo[311]heptan-3-yl}methanol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Azabicyclo[3.1.1]heptan-3-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various reagents, including lithium aluminum hydride (LiAlH4), which facilitates the reduction of nitriles to the corresponding amines . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate . This method allows for the large-scale production of the compound, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .
Scientific Research Applications
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including antihistamines and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of {6-Azabicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within its structure allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are nonclassical piperidine isosteres used in drug discovery.
8-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids, which have significant biological activities.
Uniqueness
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific three-dimensional structure, which provides distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to mimic the fragment of meta-substituted benzenes in biologically active compounds makes it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-5-1-6-3-7(2-5)8-6/h5-9H,1-4H2 |
InChI Key |
MSMDEEQSTGQOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)

![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)
